![molecular formula C22H27NO4 B1424222 溴化奥替洛尼 ITS-2 CAS No. 51444-79-2](/img/structure/B1424222.png)
溴化奥替洛尼 ITS-2
描述
Otilonium Bromide (OB) is a quaternary ammonium compound that acts as an antispasmodic agent on the distal gastrointestinal (GI) tract . It is used to treat patients affected by Irritable Bowel Syndrome (IBS) due to its specific pharmacokinetic and pharmacodynamic properties . It is sold under the trade name Spasmomen among others .
Molecular Structure Analysis
A new polymorphic form of Otilonium Bromide, Form I, has been presented. This form undergoes a temperature-driven first-order phase transition at about 396 K, transforming it into Form II . At room temperature, Form I is more stable, while Form II exists in a metastable state .
Chemical Reactions Analysis
Otilonium Bromide has been found to have strong antibacterial ability and bactericidal activity against Staphylococcus aureus . It changes the permeability of the bacterial membrane and causes membrane damage, which is likely the antibacterial mechanism of Otilonium Bromide .
Physical And Chemical Properties Analysis
Otilonium Bromide is a poorly absorbed spasmolytic drug . The positively charged nitrogen atom of Otilonium Bromide is responsible for the scant systemic absorption and the poor penetration in the central nervous system .
科学研究应用
在肠易激综合征 (IBS) 治疗中的疗效
溴化奥替洛尼 (OB) 因其在治疗肠易激综合征 (IBS) 中的有效性而被广泛研究,IBS 是一种常见的胃肠道疾病,其症状包括腹痛、不适和排便习惯改变。研究表明,OB 是一种吸收不良的解痉药,与安慰剂相比,它能显著控制 IBS 症状。它的疗效不仅仅是控制症状,在症状管理方面也优于其他药物,如溴化匹维溴铵和美贝维林。OB 良好的耐受性以及对改善 IBS 患者生活质量的影响已被强调,这突出了其作为 IBS 长期管理方案的潜力 (Forte、E.、Pizzoferrato、M.、Lopetuso、L. 和 Scaldaferri、F.,2012;Triantafillidis、J. 和 Malgarinos、G.,2014)。
分析和药理特性
溴化奥替洛尼的分析和药理特性一直是几项研究的重点,目的是了解其作用机制并优化其治疗应用。一篇综述详细介绍了其特定的药代动力学和药效学特性,强调了其作为远端胃肠道解痉药的作用。这篇综述还讨论了各种分析方法,包括分光光度法和色谱法,以了解 OB 的疗效和安全性,为进一步的药物研究和开发奠定了基础 (Shrivastava、A. 和 Mittal、A.,2021)。
长期疗效和安全性
对溴化奥替洛尼的长期疗效和安全性的研究表明,它不仅能有效控制 IBS 症状,而且与安慰剂相比,还能显著延长症状复发的时间。这导致有人建议,循环治疗方法对 IBS 患者可能是有益的,提供了一种管理这种慢性疾病的策略性方法。像 OB 这样的解痉药已被认可在长期控制 IBS 症状方面发挥作用,最近的数据支持 OB 用于 IBS 患者的持续管理 (Triantafillidis、J. 和 Malgarinos、G.,2014)。
作用机制
Target of Action
Otilonium Bromide ITS-2 primarily targets muscarinic receptors and tachykinin neurokinin-2 receptors . These receptors play a crucial role in the regulation of smooth muscle contraction in the gastrointestinal tract .
Mode of Action
Otilonium Bromide ITS-2 interacts with its targets by binding to both muscarinic receptors and tachykinin neurokinin-2 receptors . It inhibits L-type and T-type calcium channels, which are essential for muscle contraction . This interaction results in the relaxation of the smooth muscles in the gastrointestinal tract .
Biochemical Pathways
The action of Otilonium Bromide ITS-2 affects the calcium ion movement from intra- and extracellular sites, leading to the blockade of calcium channels . This interference with calcium ion mobilization is necessary for smooth muscle cell contraction, thus preventing excessive bowel contractions and abdominal cramps .
Pharmacokinetics
Otilonium Bromide ITS-2 has unique pharmacokinetic properties. It accumulates in the lower intestine and has poor systemic absorption . This characteristic allows Otilonium Bromide ITS-2 to act locally in the gastrointestinal tract, enhancing its bioavailability and efficacy .
Result of Action
The molecular and cellular effects of Otilonium Bromide ITS-2’s action include the reduction of both stimulated intestinal motility and altered sensitivity in patients with irritable bowel syndrome . By inhibiting muscle contractions, it relieves spasmodic pain in the gut .
Action Environment
The action, efficacy, and stability of Otilonium Bromide ITS-2 are influenced by its environment. Its long aliphatic chain favors the binding of the drug to the cell membrane of the target tissue, thus increasing the duration of its pharmacologic effects . The positively charged nitrogen atom of Otilonium Bromide ITS-2 is responsible for the scant systemic absorption and the poor penetration in the central nervous system .
安全和危害
属性
IUPAC Name |
4-[(2-octoxybenzoyl)amino]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO4/c1-2-3-4-5-6-9-16-27-20-11-8-7-10-19(20)21(24)23-18-14-12-17(13-15-18)22(25)26/h7-8,10-15H,2-6,9,16H2,1H3,(H,23,24)(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYKWPMYHASDTRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Otilonium Bromide ITS-2 | |
CAS RN |
51444-79-2 | |
Record name | 4-[2-(octyloxy)benzamido]benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。